molecular formula C11H13NO2 B8437426 5-Amino-2-acetoxyindane

5-Amino-2-acetoxyindane

Cat. No.: B8437426
M. Wt: 191.23 g/mol
InChI Key: SYCDOUXQGDYZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-acetoxyindane is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(5-amino-2,3-dihydro-1H-inden-2-yl) acetate

InChI

InChI=1S/C11H13NO2/c1-7(13)14-11-5-8-2-3-10(12)4-9(8)6-11/h2-4,11H,5-6,12H2,1H3

InChI Key

SYCDOUXQGDYZFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC2=C(C1)C=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of 8.0 g (0.045 moles) of 2-acetoxy-5-nitroindan in 25 ml of absolute ethanol and 32 ml of concentrated hydrochloric acid was treated over 1 hr with a solution of 24 g (0.11 moles) of stannous chloride in 32 ml of absolute ethanol, with water bath cooling to maintain T=20°C. The mixture was stirred for 1 day at room temperature, diluted with 100 ml of water and extracted twice with ether. The aqueous phase was basified with 10% sodium hydroxide until the hydroxides redissolved, then extracted with chloroform, dried (sodium sulfate) and evaporated to an oil which crystallized to 3.9 g (82%) 5-amino-2-hydroxyindan, the hydrochloride of which had mp 237°-239° after one crystallization from ether-methanol isopropanol.
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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